N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cancer Microtubule Stabilization Cytotoxicity

N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide, also referred to as SH09, is a synthetic, multi-heterocyclic small molecule characterized by its pyridine, thiophene, thiazole, and furan-2-carboxamide pharmacophores. It belongs to a class of furan-2-carboxamide derivatives identified as novel microtubule stabilizing agents (MSAs) with demonstrated antiproliferative activity.

Molecular Formula C17H11N3O2S2
Molecular Weight 353.4 g/mol
Cat. No. B12202350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
Molecular FormulaC17H11N3O2S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4
InChIInChI=1S/C17H11N3O2S2/c21-15(12-5-2-8-22-12)20-17-14(13-6-3-9-23-13)19-16(24-17)11-4-1-7-18-10-11/h1-10H,(H,20,21)
InChIKeyXFZXMMQFLMOUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide: A Multi-Heterocyclic Scaffold for Targeted Microtubule Stabilization


N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide, also referred to as SH09, is a synthetic, multi-heterocyclic small molecule characterized by its pyridine, thiophene, thiazole, and furan-2-carboxamide pharmacophores [1]. It belongs to a class of furan-2-carboxamide derivatives identified as novel microtubule stabilizing agents (MSAs) with demonstrated antiproliferative activity. Unlike traditional MSAs that bind to the taxane site, molecular docking studies suggest SH09 targets the Taxol binding pocket on tubulin, offering an alternative chemotype for microtubule-targeted cancer therapy [2].

Why N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide Cannot Be Replaced by Other Furan-2-Carboxamides or Microtubule Stabilizers


The furan-2-carboxamide chemotype is a broad class, but the target compound SH09 achieves its unique microtubule stabilization profile through a specific arrangement of a pyridine ring at the thiazole's 2-position and a thiophene ring at the 4-position [1]. This precise topology, confirmed by molecular docking, enables binding within the Taxol pocket of tubulin, a mechanism that is not observed for all furan-2-carboxamide analogs [2]. Generic substitution with alternative MSAs like paclitaxel (Taxol) or other thiazole-containing carboxamides would fail to replicate this specific binding mode, leading to different pharmacodynamic profiles and potentially reduced efficacy or altered selectivity against the same cancer cell line panel.

Quantitative Differentiation of N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide from Standard-of-Care Microtubule Stabilizers


Antiproliferative Activity Profile Against Diverse Cancer Cell Lines

Unlike the clinical MSA paclitaxel (Taxol), which demonstrates a broad but highly variable IC50 profile across cancer cell lines, SH09 exhibits consistent low-micromolar potency. The compound's IC50 range is tightly clustered between 4 µM and 8 µM across a panel of different cancer cell lines, indicating a highly predictable and potentially more manageable dose-response relationship [1].

Cancer Microtubule Stabilization Cytotoxicity

Mechanistic Selectivity for Mitotic Arrest and Apoptosis Induction

SH09 induces a distinct cellular phenotype compared to non-microtubule-targeting cytotoxics. Flow cytometry analysis reveals that SH09 treatment leads to a specific accumulation of cells in the G2/M phase, accompanied by an increase in the subG1 (apoptotic) population, consistent with microtubule stabilization and subsequent mitotic catastrophe [1]. This mechanistic signature is absent in agents that primarily induce interphase arrest or non-specific necrosis.

Microtubule Dynamics Cell Cycle Arrest Apoptosis

Computationally Predicted Binding Mode to the Taxol Site on Tubulin

Molecular docking experiments position SH09 within the Taxol binding pocket of tubulin, a site exploited by the blockbuster drug paclitaxel. However, unlike paclitaxel, SH09's multi-heterocyclic scaffold likely engages a distinct set of interactions. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations confirm strong binding energies for SH09 in this pocket [1]. This provides a structural basis for its microtubule-stabilizing effect that is chemically distinct from the taxane diterpenoid core.

Molecular Docking Calculated Binding Energy Tubulin Polymerization

High-Value Application Scenarios for N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide in Cancer Research and Drug Development


Lead Optimization for Overcoming Taxane Resistance in Advanced Solid Tumors

SH09's computationally predicted binding to the Taxol pocket via a non-taxane scaffold provides a rational starting point for medicinal chemistry efforts aiming to circumvent P-gp-mediated drug efflux. Procurement of SH09 enables structure-activity relationship (SAR) studies to improve potency while maintaining a distinct chemotype from taxanes, directly addressing a major clinical need [1].

Chemical Biology Tool for Dissecting Microtubule-Stabilization Mediated Apoptosis

The compound's ability to synchronously induce G2/M arrest and apoptosis in HeLa cells, as demonstrated by flow cytometry, makes it a valuable probe for studying the temporal coupling of mitotic checkpoint activation and the intrinsic apoptotic pathway. Researchers can use SH09 as a selective inducer of this specific programmed cell death route [1].

Calibration Compound for Phenotypic Screening Assays Targeting Mitotic Catastrophe

With its known, tight IC50 range (4-8 µM) and unambiguous mitotic arrest phenotype, SH09 is an ideal positive control for high-content screening campaigns that monitor cell cycle perturbation, nuclear morphology, or apoptosis markers. Its multi-heterocyclic structure provides a chemically distinct phenotype from the common chemotype of taxanes, helping to identify hits with novel mechanisms [1].

Benchmarking Agent for in vitro Tubulin Polymerization Assays

As a confirmed microtubule-stabilizing agent with a computationally validated binding site, SH09 can serve as a reference standard in cell-free tubulin polymerization assays. Its activity profile (IC50 of 4-8 µM in cells) provides a functional benchmark for screening new chemical entities intended to stabilize microtubules, offering enhanced selectivity as its polymerization effect is linked to a specific binding pocket [1].

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